

Application Notes and Protocols: Macrocyclisation of 4-Hydroxybenzylamine with Formaldehyde

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Compound of Interest

Compound Name: 4-Hydroxybenzylamine
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of a 12-atom azacyclophane through the macrocyclisation of 4-hydroxybenzylamine with formaldehyde. The protocols are intended to guide researchers in the successful synthesis and analysis of this macrocycle, which holds potential for applications in host-guest chemistry and as a scaffold in drug development.

Introduction

The reaction between 4-hydroxybenzylamine and formaldehyde leads to the formation of a macrocyclic compound, specifically a 12-atom azacyclophane. This process is understood to proceed via a hydrogen bond-assisted macrocyclic synthesis strategy.^[1] In solution, 4-hydroxybenzylamine molecules form dimers through O–H⋯N hydrogen bonds, and these dimers are further stabilized by π -stacking interactions. This pre-organization of the monomeric units into a cyclic arrangement facilitates the subsequent macrocyclisation upon reaction with formaldehyde, favoring the formation of the azacyclophane over linear oligomers.^{[1][2]} Azacyclophanes, as a class of compounds, are of significant interest due to their defined cavities and the presence of nitrogen atoms, which can be protonated, making them attractive candidates for host-guest studies and potential drug delivery systems.^{[1][3]}

Data Presentation

The following tables summarize the key quantitative data obtained from the synthesis and characterization of the 12-atom azacyclophane derived from 4-hydroxybenzylamine and formaldehyde.

Table 1: Reaction Yields in Various Solvents

Solvent	Yield (%)	Melting Point (°C)
Ethanol	52	190–192
Dioxane	55	190–192
N,N-Dimethylformamide (DMF)	61	190–192
Acetonitrile	59	190–192

Data sourced from RSC Advances.[\[1\]](#)

Table 2: Spectroscopic Data for the Azacyclophane Product

Technique	Data
¹ H-NMR (CDCl ₃ , δ/ppm)	7.27–6.67 (aromatic protons), 4.89–4.75 (benzoxazinic methylenes), 4.01–3.66 (benzylic methylenes)
¹³ C-NMR (CDCl ₃ , δ/ppm)	153.6, 130.5, 130.2, 128.6, 128.4, 120.0, 116.4, 81.9, 55.1, 49.8
ESI-MS (m/z)	271.4143 [M + H-24] ⁺ (Calc. 271.4146), 136.0756 [M + 2H-12] ²⁺ (Calc. 136.0762)

Data sourced from RSC Advances.[\[1\]](#)

Experimental Protocols

Synthesis of the 12-Atom Azacyclophane

This protocol is adapted from the literature for the synthesis of the azacyclophane from 4-hydroxybenzylamine and formaldehyde.[3]

Materials:

- 4-Hydroxybenzylamine (500 mg, 4 mmol)
- Formaldehyde (37% aqueous solution, 5 mL)
- Solvent (Ethanol, Dioxane, DMF, or Acetonitrile), 10 mL
- Dichloromethane
- Distilled water
- Anhydrous sodium sulfate

Procedure:

- Dissolve 500 mg (4 mmol) of 4-hydroxybenzylamine in 10 mL of the chosen solvent (ethanol, dioxane, DMF, or acetonitrile).
- To this solution, add 5 mL of a 37% aqueous formaldehyde solution.
- Allow the reaction mixture to stand without stirring at room temperature for 24 hours.
- After 24 hours, add 15 mL of distilled water to the mixture.
- Extract the product with dichloromethane (3 x 5 mL).
- Wash the combined organic phases with distilled water (3 x 5 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the solid product.
- The resulting product is a yellow solid.[1]

Visualizations

Reaction Scheme and Proposed Mechanism

The following diagram illustrates the proposed hydrogen bond-assisted macrocyclisation of 4-hydroxybenzylamine with formaldehyde.

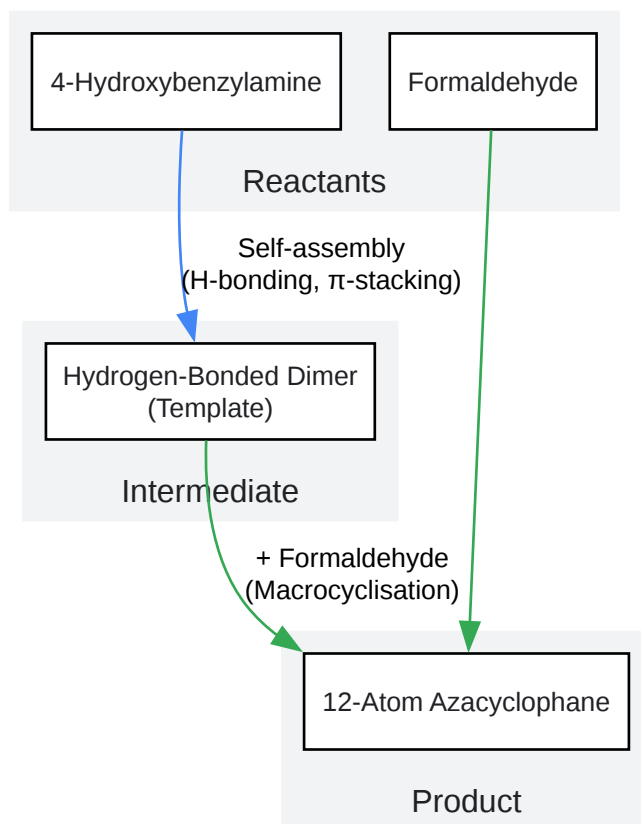


Figure 1: Proposed reaction pathway for azacyclophane synthesis.

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Caption: Proposed reaction pathway for azacyclophane synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of the azacyclophane.

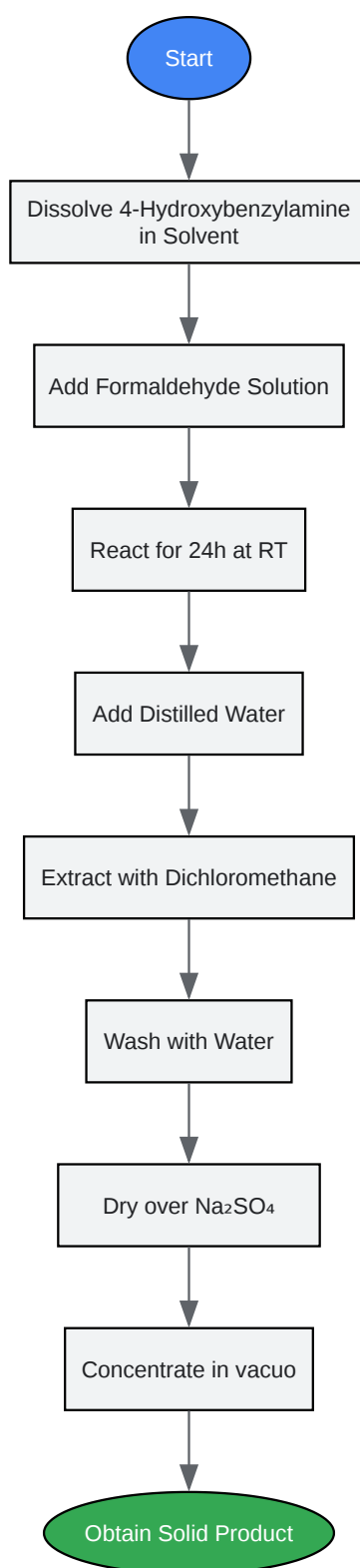


Figure 2: Experimental workflow for azacyclophane synthesis.

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Caption: Experimental workflow for azacyclophane synthesis.

Potential Application in Drug Delivery

While specific signaling pathways for this azacyclophane are not yet elucidated, its structural similarity to calixarenes suggests potential applications in drug delivery. Calixarenes are known to form host-guest complexes with drug molecules, potentially improving their solubility, stability, and bioavailability.[4] The synthesized azacyclophane could act as a carrier for therapeutic agents.

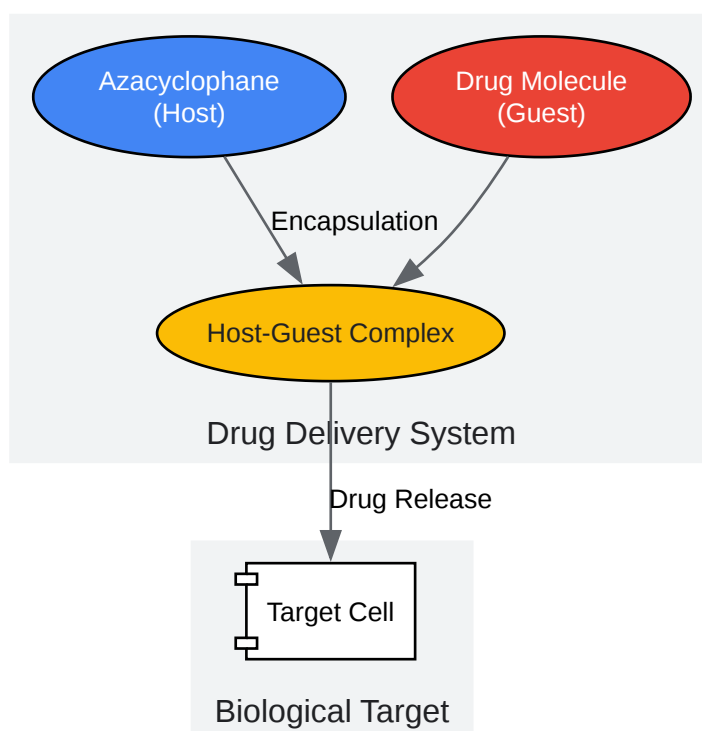


Figure 3: Conceptual diagram of azacyclophane in drug delivery.

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Caption: Conceptual diagram of azacyclophane in drug delivery.

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